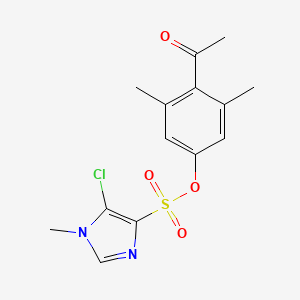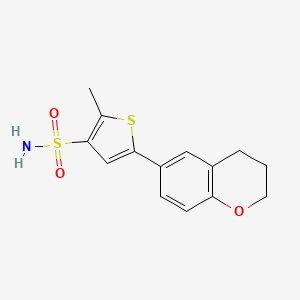![molecular formula C20H31NO2 B7437158 N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine, also known as UMB 68, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 acts as a selective sigma-1 receptor agonist, which modulates various cellular pathways involved in neuroprotection, neuroplasticity, and neurotransmitter release. Sigma-1 receptors are located in the endoplasmic reticulum and regulate calcium signaling, protein folding, and lipid metabolism. Activation of sigma-1 receptors by this compound 68 has been shown to enhance synaptic plasticity, reduce neuroinflammation, and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound 68 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound 68 can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth. In vivo studies have shown that this compound 68 can improve cognitive function, reduce anxiety-like behavior, and enhance neurogenesis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. This compound 68 is also relatively stable and can be easily synthesized in large quantities. However, this compound 68 has some limitations, including its potential cytotoxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 research, including the development of new sigma-1 receptor agonists with improved pharmacological properties, the investigation of this compound 68 as a potential therapeutic agent for neurodegenerative diseases and cancer, and the exploration of this compound 68's mechanism of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound 68 for in vivo experiments.
Synthesemethoden
The synthesis of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 involves the reaction of 1,9-dioxaspiro[5.5]undecane-4,8-dione with 5-phenylpentylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain this compound 68 in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound 68 has been shown to act as a selective sigma-1 receptor agonist, which may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound 68 has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound 68 has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-3-7-18(8-4-1)9-5-2-6-13-21-19-10-14-23-20(17-19)11-15-22-16-12-20/h1,3-4,7-8,19,21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGYIJIBIGJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)

![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)

![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
![1-(2-fluorophenyl)-5-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B7437174.png)